molecular formula C11H16N4S B14652951 N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide CAS No. 51078-97-8

N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide

Cat. No.: B14652951
CAS No.: 51078-97-8
M. Wt: 236.34 g/mol
InChI Key: HFYHNINBVCWYHE-UHFFFAOYSA-N
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Description

N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring attached to a pyridine ring via a methylene bridge, with a carbothioamide group attached to the pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide typically involves the reaction of piperazine with pyridine-2-carbothioamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with pyridine-2-carbothioamide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, resulting in a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Functionalized derivatives with different substituents on the piperazine or pyridine rings

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interfere with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide can be compared to other similar compounds, such as:

  • N-(4-Chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide
  • 4-(2-(7-Methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide

These compounds share structural similarities with this compound but may exhibit different chemical properties and biological activities due to variations in their functional groups and molecular frameworks.

Properties

CAS No.

51078-97-8

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

N-(piperazin-1-ylmethyl)pyridine-2-carbothioamide

InChI

InChI=1S/C11H16N4S/c16-11(10-3-1-2-4-13-10)14-9-15-7-5-12-6-8-15/h1-4,12H,5-9H2,(H,14,16)

InChI Key

HFYHNINBVCWYHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CNC(=S)C2=CC=CC=N2

Origin of Product

United States

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